molecular formula C6H6N2O3 B1277185 1-Cyclopropylimidazolidine-2,4,5-trione CAS No. 40408-46-6

1-Cyclopropylimidazolidine-2,4,5-trione

Cat. No.: B1277185
CAS No.: 40408-46-6
M. Wt: 154.12 g/mol
InChI Key: BYTBKDLRJZNFLD-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazolidine-2,4,5-trione is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol . This compound is characterized by a cyclopropyl group attached to an imidazolidine-2,4,5-trione ring, making it a unique structure in the realm of organic chemistry. It is primarily used in research settings and has shown potential in various scientific applications.

Mechanism of Action

New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations .

Safety and Hazards

The safety data sheet for 1-Cyclopropylimidazolidine-2,4,5-trione can be viewed and downloaded for free at Echemi.com .

Future Directions

Imidazolidine-2,4,5-trione, or parabanic acid, is a natural metabolite and is formed in the body during the oxidation of uric acid. N-substituted derivatives of parabanic acid have found widespread use as inhibitors of important enzymes for the development of antitumor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylimidazolidine-2,4,5-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with urea and oxalyl chloride, followed by cyclization to form the imidazolidine-2,4,5-trione ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium persulfate in aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the imidazolidine ring, while substitution reactions yield a variety of substituted imidazolidine-2,4,5-trione derivatives.

Comparison with Similar Compounds

    Imidazolidine-2,4,5-trione: A structurally similar compound without the cyclopropyl group.

    1-Phenylimidazolidine-2,4,5-trione: Another derivative with a phenyl group instead of a cyclopropyl group.

Uniqueness: 1-Cyclopropylimidazolidine-2,4,5-trione is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-cyclopropylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-4-5(10)8(3-1-2-3)6(11)7-4/h3H,1-2H2,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTBKDLRJZNFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427868
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40408-46-6
Record name 1-cyclopropylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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